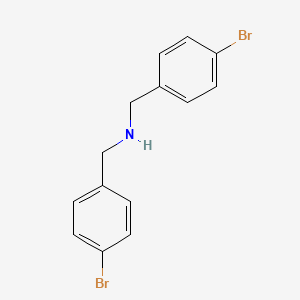N,N-Bis(4-bromobenzyl)amine
CAS No.: 24898-17-7
Cat. No.: VC2031091
Molecular Formula: C14H13Br2N
Molecular Weight: 355.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24898-17-7 |
|---|---|
| Molecular Formula | C14H13Br2N |
| Molecular Weight | 355.07 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanamine |
| Standard InChI | InChI=1S/C14H13Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 |
| Standard InChI Key | DNHBOKSBUKGKMI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)Br |
| Canonical SMILES | C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)Br |
Introduction
Chemical Structure and Identification
Basic Identification
N,N-Bis(4-bromobenzyl)amine is characterized by its distinctive molecular structure consisting of a nitrogen atom bonded to two 4-bromobenzyl groups. The compound is identified by several standard nomenclature systems and identifiers as detailed in Table 1 .
Table 1: Identification Parameters of N,N-Bis(4-bromobenzyl)amine
| Parameter | Identifier |
|---|---|
| IUPAC Name | 1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanamine |
| CAS Registry Number | 24898-17-7 |
| Molecular Formula | C₁₄H₁₃Br₂N |
| Molecular Weight | 355.07 g/mol |
| European Community (EC) Number | 678-078-6 |
| PubChem CID | 10601487 |
| MDL Number | MFCD03093622 |
Structural Representation
The structure features two para-bromophenyl rings connected to a central nitrogen atom through methylene bridges. This arrangement creates a secondary amine with specific electronic and steric properties that influence its reactivity patterns .
Chemical Descriptors
Several chemical descriptors provide standardized representations of N,N-Bis(4-bromobenzyl)amine's structure, facilitating its identification across chemical databases and literature :
-
SMILES Notation: C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)Br
-
InChI: InChI=1S/C14H13Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2
-
InChIKey: DNHBOKSBUKGKMI-UHFFFAOYSA-N
Physical and Chemical Properties
Physical State and Appearance
N,N-Bis(4-bromobenzyl)amine exists as a solid at room temperature (20°C). The compound's physical appearance is generally described as a white to off-white solid, though precise colorimetric data may vary slightly between manufacturers .
Stability and Reactivity
The compound demonstrates notable sensitivity to air, requiring storage under inert gas conditions. This air sensitivity suggests potential oxidative degradation pathways that could impact its stability during storage and use in chemical applications .
Spectroscopic Properties
Mass spectrometry data for N,N-Bis(4-bromobenzyl)amine reveals characteristic fragmentation patterns consistent with its molecular structure. Table 2 presents collision cross-section data for various adducts, which are valuable for analytical identification and characterization .
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 353.94875 | 161.4 |
| [M+Na]⁺ | 375.93069 | 157.6 |
| [M+NH₄]⁺ | 370.97529 | 164.0 |
| [M+K]⁺ | 391.90463 | 162.1 |
| [M-H]⁻ | 351.93419 | 164.3 |
| [M+Na-2H]⁻ | 373.91614 | 164.7 |
| [M]⁺ | 352.94092 | 160.7 |
| [M]⁻ | 352.94202 | 160.7 |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of N,N-Bis(4-bromobenzyl)amine typically involves reactions that form carbon-nitrogen bonds between the nitrogen atom and the 4-bromobenzyl groups. While specific synthetic routes may vary, common approaches include reductive amination and nucleophilic substitution reactions.
Purification Methods
Purification of N,N-Bis(4-bromobenzyl)amine typically involves techniques such as recrystallization from appropriate solvent systems, column chromatography, or a combination of methods to achieve high purity (>98.0% as reported by commercial suppliers) .
Applications in Chemical Research
Organic Synthesis Applications
N,N-Bis(4-bromobenzyl)amine serves as an important building block in organic synthesis. The presence of bromine atoms at the para positions of both benzyl groups provides sites for further functionalization through various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.
Polymer Chemistry
One notable application of N,N-Bis(4-bromobenzyl)amine is in the synthesis of conjugated microporous polymers (CMPs). Research has demonstrated its utility in palladium-catalyzed Sonogashira-Hagihara cross-coupling polycondensation reactions with 1,3,5-triethynylbenzene . This application produces materials with variable morphologies and porosity:
-
Globular CMP networks
-
Tubular CMP networks
-
Amorphous CMP networks
These polymeric materials exhibit useful properties including:
-
Superhydrophobic/oleophilic characteristics
-
Microporous morphological structures
-
Oil/water separation capabilities
-
Dye adsorption properties
Materials Science
The bromine functionalities in N,N-Bis(4-bromobenzyl)amine make it valuable for creating advanced materials with specific electronic properties. The compound's ability to participate in metal-catalyzed coupling reactions enables the synthesis of extended conjugated systems with applications in optoelectronic devices .
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds share similarities with N,N-Bis(4-bromobenzyl)amine, including:
-
Bis(4-bromophenyl)amine (4,4'-Dibromodiphenylamine, CAS: 16292-17-4): Differs in lacking the methylene bridges between the nitrogen and phenyl rings
-
N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine (CAS: 499128-71-1): Contains biphenyl groups rather than simple bromobenzyl groups
-
4-(Bis(4-bromophenyl)amino)benzaldehyde (CAS: 25069-38-9): Contains an additional benzaldehyde moiety
Reactivity Comparisons
The reactivity of N,N-Bis(4-bromobenzyl)amine compared to its structural analogs is influenced by several factors:
-
The methylene bridges in N,N-Bis(4-bromobenzyl)amine introduce greater flexibility compared to directly connected aromatic amines
-
The secondary amine character affects nucleophilicity and basicity
-
The para-bromine substituents provide similar reactivity patterns in cross-coupling reactions across these compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume